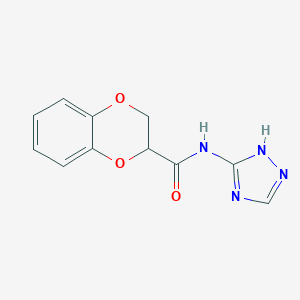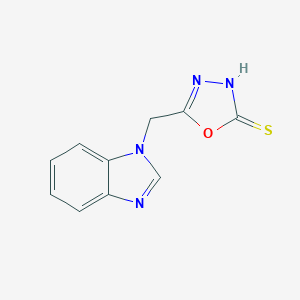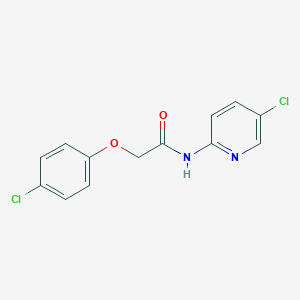
3-methoxy-N-quinolin-5-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-quinolin-5-ylbenzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-quinolin-5-ylbenzamide typically involves the reaction of 3-methoxybenzoic acid with quinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-methoxy-N-quinolin-5-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(quinolin-5-yl)benzamide.
Reduction: Formation of 3-methoxy-N-(dihydroquinolin-5-yl)benzamide.
Substitution: Formation of 3-substituted-N-(quinolin-5-yl)benzamide derivatives.
科学研究应用
3-methoxy-N-quinolin-5-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-methoxy-N-quinolin-5-ylbenzamide involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological activities.
相似化合物的比较
Similar Compounds
- 3-methoxy-N-(quinolin-8-yl)benzamide
- 3-methoxy-N-(quinolin-6-yl)benzamide
- 3-methoxy-N-(quinolin-2-yl)benzamide
Uniqueness
3-methoxy-N-quinolin-5-ylbenzamide is unique due to the specific position of the quinoline ring attachment, which can influence its chemical reactivity and biological activity. The methoxy group at the 3-position also contributes to its distinct properties compared to other similar compounds.
属性
CAS 编号 |
849118-86-1 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.3g/mol |
IUPAC 名称 |
3-methoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-6-2-5-12(11-13)17(20)19-16-9-3-8-15-14(16)7-4-10-18-15/h2-11H,1H3,(H,19,20) |
InChI 键 |
LTNZCDTXAQGHJV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B361959.png)
![6-Ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B361965.png)



![9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B361981.png)
![1-(3-{4-[3-(1-Pyrrolidinyl)-1-propynyl]phenyl}-2-propynyl)pyrrolidine](/img/structure/B361983.png)





![3-Phenyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362027.png)

